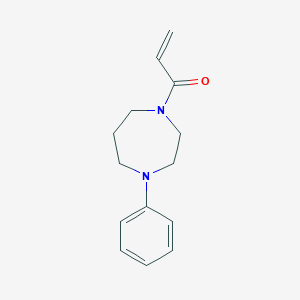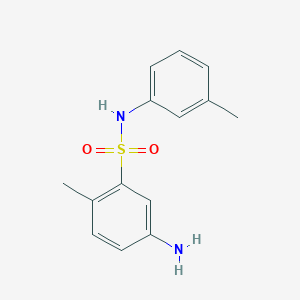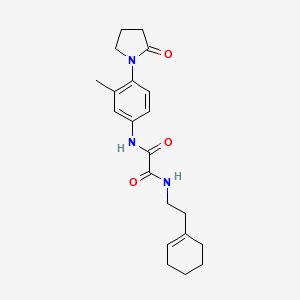![molecular formula C10H10ClNO2S B2694389 Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride CAS No. 2126161-01-9](/img/structure/B2694389.png)
Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MABTC and has a molecular formula of C11H10N2O2S.HCl.
Wirkmechanismus
The exact mechanism of action of MABTC is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are known to play a crucial role in inflammation, pain, and fever. By inhibiting the activity of COX-2, MABTC reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
MABTC has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). MABTC has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that MABTC has potent antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
MABTC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. MABTC is also stable under normal laboratory conditions and has a long shelf life. However, MABTC has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for dissolution. MABTC is also sensitive to light and heat and should be stored in a cool, dark place.
Zukünftige Richtungen
There are several future directions for the research and development of MABTC. One potential direction is the development of MABTC-based drugs for the treatment of cancer. Another potential direction is the investigation of the mechanism of action of MABTC and its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are also needed to determine the optimal dosage and administration route of MABTC for different applications.
Conclusion:
In conclusion, Methyl 4-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of MABTC involves a multi-step process, and it has been found to possess anti-inflammatory, analgesic, and antipyretic properties. MABTC has also been found to exhibit potent antitumor activity against various cancer cell lines. Further research is needed to determine the optimal dosage and administration route of MABTC for different applications.
Synthesemethoden
The synthesis of MABTC involves a multi-step process that includes the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with potassium thiophene-2-carboxylate to form the intermediate product, 4-chloro-2-thiophenecarboxylic acid. The final step involves the reaction of 4-chloro-2-thiophenecarboxylic acid with methylamine to form MABTC hydrochloride.
Wissenschaftliche Forschungsanwendungen
MABTC has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. MABTC has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
methyl 4-amino-1-benzothiophene-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S.ClH/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9;/h2-5H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKSWEFWSFKRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-1-benzothiophene-2-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2694310.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2694314.png)

![3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2694317.png)
![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2694318.png)


![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide](/img/structure/B2694324.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2694327.png)

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)